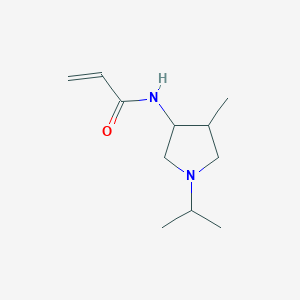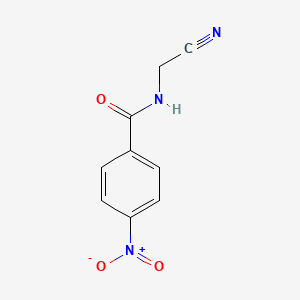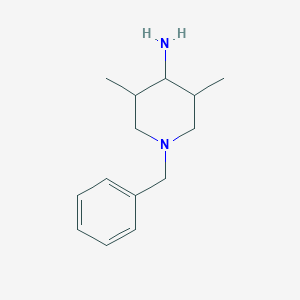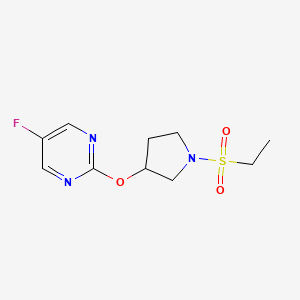
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, also known as E7070, is a synthetic small molecule drug that has been studied for its potential anti-cancer properties.
Scientific Research Applications
Antibacterial Agents
Research indicates the synthesis of compounds related to 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine as potential antibacterial agents. For instance, studies on pyridonecarboxylic acids with similar structures have demonstrated significant antibacterial activity, making these compounds worthy of further biological study (Egawa et al., 1984).
Antifungal Agent Synthesis
The compound has been explored in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This includes studies on diastereocontrol and synthetic routes involving related pyrimidine compounds (Butters et al., 2001).
Radiotracer Development
In search of a serotonin 5-HT7 radiotracer for positron emission tomography, researchers developed compounds structurally related to 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, although initial experiments failed to evidence specific receptor delineation (Andriès et al., 2010).
Anticancer Research
In anticancer research, modifications of related compounds have shown remarkable effects and potential as PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015). Additionally, the degradation of similar sulfonylurea herbicides in soil was studied, providing insights into environmental aspects relevant to cancer research (Kim et al., 2003).
Antifolate Agents
Studies on non-classical antifolates using pyrrolidin-3-yl pyrimidines have been conducted to evaluate their cytotoxicity and potential as antitumor agents. These compounds have shown significant activity in various human tumor cell lines (Huang et al., 2003).
properties
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLONJNWGKJBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3014931.png)
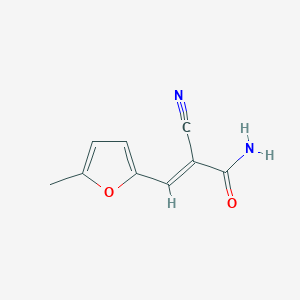
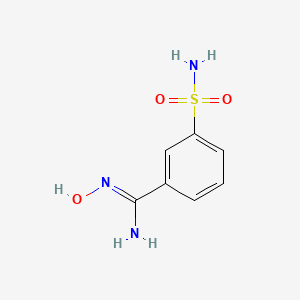
![N-(2-fluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3014935.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3014940.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
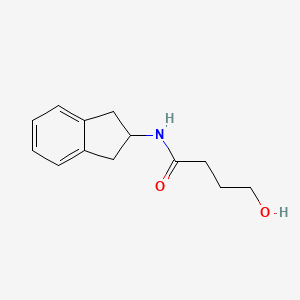
![(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3014947.png)
